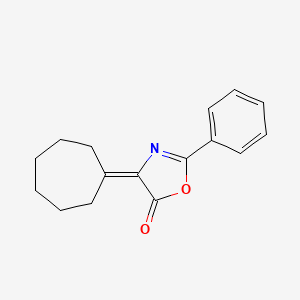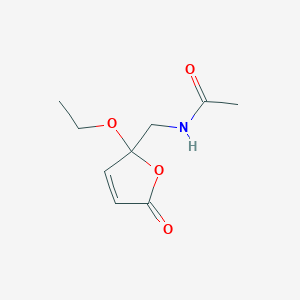![molecular formula C7H6F3NOS B12900807 1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one CAS No. 62665-39-8](/img/structure/B12900807.png)
1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone is an organic compound characterized by the presence of a trifluoromethylthio group attached to a pyrrole ring, with an ethanone group at the second position of the pyrrole ring
Vorbereitungsmethoden
The synthesis of 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone typically involves the introduction of the trifluoromethylthio group to a pyrrole derivative. One common method is the reaction of a pyrrole compound with trifluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone.
Analyse Chemischer Reaktionen
1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the ethanone group to an alcohol.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance.
Wirkmechanismus
The mechanism of action of 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)ethanone: This compound has a trifluoromethyl group attached to a phenyl ring instead of a pyrrole ring. The presence of the pyrrole ring in 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone can confer different chemical and biological properties.
1-(4-(Trifluoromethylthio)phenyl)ethanone: This compound has a trifluoromethylthio group attached to a phenyl ring. The pyrrole ring in 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone can influence its reactivity and interactions with biological targets.
The uniqueness of 1-(4-
Eigenschaften
CAS-Nummer |
62665-39-8 |
|---|---|
Molekularformel |
C7H6F3NOS |
Molekulargewicht |
209.19 g/mol |
IUPAC-Name |
1-[4-(trifluoromethylsulfanyl)-1H-pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C7H6F3NOS/c1-4(12)6-2-5(3-11-6)13-7(8,9)10/h2-3,11H,1H3 |
InChI-Schlüssel |
ZIPHMNJIBMAYJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CN1)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)






![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)


![N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12900814.png)
